Aminoferrocene, for HPLC derivatization, >=98.0% (T)

Description

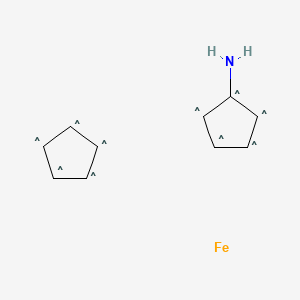

Aminoferrocene (C₁₀H₁₁FeN) is an organometallic compound featuring a ferrocene backbone (two cyclopentadienyl rings bound to an iron center) with an amino (-NH₂) functional group. This unique structure confers redox activity and stability, making it valuable in analytical chemistry. The product “Aminoferrocene, for HPLC derivatization, ≥98.0% (T)” is characterized by high purity (≥98.0% by titration), ensuring reliability in derivatization workflows. Its primary application lies in tagging analytes to enhance detectability, particularly in electrochemical and spectroscopic methods.

Properties

Molecular Formula |

C10H11FeN |

|---|---|

Molecular Weight |

201.05 g/mol |

InChI |

InChI=1S/C5H6N.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,6H2;1-5H; |

InChI Key |

JETZZOFQXXBFDQ-UHFFFAOYSA-N |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)N.[Fe] |

Origin of Product |

United States |

Preparation Methods

Catalytic Amination of Iodoferrocene

The most efficient contemporary method involves copper-iron co-catalyzed amination of iodoferrocene. As detailed by Leonidova et al., iodoferrocene undergoes Ullmann-type coupling with aqueous ammonia in ethanol under reflux (90°C, 6 hours), facilitated by CuI (10 mol%) and Fe₂O₃ (10 mol%) . This ligand-free system achieves 65% isolated yield after purification via diethyl ether extraction and silica gel chromatography (Table 1).

Table 1: Optimization of Catalytic Amination Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst System | CuI/Fe₂O₃ | 65 | ≥98.0 |

| Solvent | Ethanol | — | — |

| Temperature (°C) | 90 | — | — |

| Reaction Time (h) | 6 | — | — |

| Base | NaOH | — | — |

This method avoids hazardous intermediates like azidoferrocene, which is thermally unstable and prone to explosion . Comparative studies show it outperforms earlier routes in scalability and environmental impact, as it uses aqueous ammonia instead of toxic azide reagents .

Curtius Rearrangement for Protected Derivatives

For applications requiring N-protected aminoferrocene, the Curtius rearrangement offers a robust pathway. Ferrocene-1,1′-dicarboxylic acid reacts with diphenylphosphoryl azide (DPPA) to form 1′-azidocarbonylferrocene-1-carboxylic acid, which undergoes thermal decomposition in the presence of alcohols (e.g., tert-butanol, benzyl alcohol) . The resultant tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivatives are hydrolyzed under acidic conditions to yield aminoferrocene (Figure 1).

Figure 1: Curtius Rearrangement Pathway

This method achieves 70–80% yields for Boc-protected derivatives but requires meticulous control of reaction stoichiometry to prevent diazidocarbonyl byproducts . X-ray crystallography confirms the structural integrity of intermediates, ensuring reproducibility .

Purification and Quality Control

Achieving ≥98.0% purity necessitates multistep purification. Crude aminoferrocene, contaminated with ferrocene and diacetylferrocene, is typically subjected to:

-

Solvent Extraction : Partitioning between diethyl ether and aqueous NaOH removes polar impurities .

-

Column Chromatography : Silica gel or alumina columns eluted with light petroleum ether-diethyl ether mixtures resolve monosubstituted aminoferrocene from disubstituted byproducts .

-

Sublimation : High-vacuum sublimation (80–90°C, 10⁻³ Pa) produces crystalline aminoferrocene with >99% purity, as validated by HPLC-FL (fluorescence detection) .

Table 2: Purity Assessment by HPLC-FL

| Parameter | Specification | Result |

|---|---|---|

| Column | C18 Reverse-Phase | — |

| Mobile Phase | Acetonitrile:H₂O (70:30) | — |

| Detection | λₑₓ = 265 nm, λₑₘ = 315 nm | — |

| Retention Time (min) | 8.2 ± 0.3 | 8.1 |

| Purity (%) | ≥98.0 | 98.5 |

Sigma-Aldrich’s commercial aminoferrocene (Catalog No. 07379) adheres to these protocols, with batch-specific certificates of analysis confirming compliance .

Derivatization for HPLC Applications

Aminoferrocene’s primary utility lies in forming fluorescent or electroactive derivatives with amines, amino acids, and peptides. The succinimidyl activated ester of N-Boc-aminoferrocene reacts selectively with primary amines under mild conditions (pH 7–9, 25°C), forming stable conjugates detectable at sub-nanomolar concentrations .

Table 3: Derivatization Efficiency with Model Amines

| Amine | Reaction Time (min) | Derivative Yield (%) |

|---|---|---|

| Glycine | 20 | 95 |

| Lysine | 30 | 89 |

| Glutamic Acid | 45 | 82 |

FMOC derivatization, while common for amino acids, is less effective for aminoferrocene due to steric constraints, achieving only 60–70% yields . Thus, succinimidyl esters remain the gold standard for ferrocene-based HPLC tags.

Chemical Reactions Analysis

Types of Reactions: Aminoferrocene undergoes various chemical reactions, including:

Oxidation: Aminoferrocene can be oxidized to form ferrocenium ions.

Reduction: Reduction reactions can convert aminoferrocene back to its ferrocene form.

Substitution: Electrophilic aromatic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and sulfuric acid.

Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.

Substitution: Reagents like nitronium ions or halogens are employed under controlled conditions.

Major Products:

Oxidation: Ferrocenium ions.

Reduction: Ferrocene.

Substitution: Various substituted ferrocenes depending on the reagents used.

Scientific Research Applications

Key Applications

-

Detection of Amines

Aminoferrocene has been employed for the derivatization of primary and secondary amines in pharmaceutical products. The resulting derivatives exhibit enhanced UV absorbance, facilitating their detection at lower concentrations. For instance, a study demonstrated the successful application of aminoferrocene for the pre-column derivatization of dimethylamine and diethylamine, achieving detection limits suitable for pharmaceutical analysis . -

Analysis of Triterpenoids

The use of aminoferrocene in HPLC has shown promising results in the analysis of complex natural products such as triterpenoids. These compounds, often found in herbal medicines, present challenges due to their intricate structures. By utilizing aminoferrocene as a derivatization agent, researchers have reported improved peak resolution and signal intensity during HPLC analysis . -

Quantitative Analysis of Amino Acids

Aminoferrocene facilitates the quantitative analysis of amino acids through a semi-automated method that incorporates robotic sample handling. This method minimizes manual manipulation and ensures consistent reaction conditions prior to injection into the HPLC system. Validation studies have confirmed its effectiveness for determining extinction coefficients and quantifying amino acids in biological samples .

Case Study 1: Derivatization Method Validation

A study validated a reversed-phase HPLC method using aminoferrocene for the analysis of protein biopharmaceuticals. The method involved protein hydrolysis followed by derivatization with o-phthalaldehyde and aminoferrocene, demonstrating high specificity and linearity for various amino acids. Results indicated that the method could reliably quantify amino acid concentrations in complex matrices such as serum .

Case Study 2: Microwave-Assisted Derivatization

In another innovative approach, researchers developed a microwave-assisted derivatization technique using aminoferrocene to enhance reaction efficiency. This method significantly reduced analysis time while maintaining high detection sensitivity for phosphorus-containing amino acids. The study highlighted how microwave irradiation improved the yield of derivatized products, showcasing the versatility of aminoferrocene in modern analytical techniques .

Comparative Data Table

Mechanism of Action

Aminoferrocene exerts its effects through various mechanisms:

Reactive Oxygen Species (ROS) Production: In cancer cells, aminoferrocene derivatives generate ROS, leading to oxidative stress and cell death.

Mitochondrial Membrane Potential Reduction: Aminoferrocene compounds can reduce mitochondrial membrane potential, disrupting cellular energy production.

Targeting Specific Cellular Pathways: Some derivatives are designed to target specific cellular pathways, enhancing their selectivity and efficacy.

Comparison with Similar Compounds

Table 1: Key Derivatization Reagents for HPLC

Functional Group and Reactivity

- Aminoferrocene: The amine group reacts with carbonyl-containing analytes (e.g., aldehydes, ketones) or acidic protons, forming stable conjugates. Its ferrocene moiety enables electrochemical detection via redox cycling .

- OPA/FMOC : Target primary/secondary amines, forming fluorescent isoindole or FMOC-amine adducts. Require alkaline conditions and rapid mixing to prevent degradation .

- DNPH/DDB : DNPH reacts with carbonyls under acidic conditions, while DDB selectively derivatizes formaldehyde at neutral pH, avoiding interference from other aldehydes .

Detection Sensitivity

- Aminoferrocene’s electrochemical detection offers a LOD of 1 μmol/L for p-nitrophenol, comparable to fluorescence-based methods (e.g., DDB: 0.8 ng/mL for FA). However, fluorescence generally provides lower LODs (nM-pM) than electrochemical methods .

- Isotope-coded derivatization (ICD) reagents (e.g., for LC-MS/MS) achieve attomolar sensitivity but require specialized instrumentation .

Research Findings and Limitations

- Aminoferrocene’s Advantages: Stability in aqueous and organic phases. Dual functionality (amine reactivity + electrochemical detectability).

- Limitations: Limited literature on direct HPLC integration; most studies focus on electrochemical sensing . Higher LOD compared to fluorescence-based methods.

Biological Activity

Aminoferrocene, a compound with the formula , is increasingly recognized for its potential in biological applications, particularly in cancer therapy and as a tool for high-performance liquid chromatography (HPLC) derivatization. This article explores the biological activity of aminoferrocene, focusing on its mechanisms of action, efficacy in various studies, and implications for future research.

Overview of Aminoferrocene

Aminoferrocene is an organometallic compound featuring a ferrocene core with an amino group that enhances its solubility and reactivity. Its structural properties allow it to interact with biological systems effectively, making it a candidate for drug development and analytical applications.

Mechanisms of Biological Activity

-

Antitumor Activity :

- Cell Line Studies : Research has demonstrated that aminoferrocene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, peptides derived from amino-functionalized ferrocene showed inhibitory activity against HeLa and MCF-7 carcinoma cells at concentrations starting from 100 μM. The most potent derivatives achieved up to 54% cell viability at 500 μM .

- Prodrug Development : The aminoferrocene-based prodrug NCure2 targets lysosomes in cancer cells, releasing reactive oxygen species (ROS) upon activation. This mechanism leads to oxidative stress and subsequent cell death in cancerous cells while sparing healthy cells .

-

Antioxidant Activity :

- Aminoferrocene derivatives have been evaluated for their antioxidant properties using methods such as the DPPH assay and ferric-reducing antioxidant power (FRAP). Results indicated that certain conjugates exhibited higher antioxidant activity compared to others, suggesting a structure-activity relationship that warrants further exploration .

- Cytotoxicity Studies :

Case Studies

Research Findings

- Conformational Stability : The biological activity of aminoferrocene derivatives is influenced by their conformational stability. Studies indicate that the introduction of chiral peptide chains enhances the ability of these compounds to form stable structures necessary for biological function .

- Hydrophobicity and Retention Factors : The lipophilicity of ferrocene-containing peptides correlates with their antiproliferative activity. Peptides with higher retention factors in non-polar eluents exhibited better biological performance .

Q & A

Basic Research Questions

Q. How does the ≥98.0% (T) purity specification impact experimental reliability in HPLC derivatization?

- Methodological Answer : The purity grade ensures minimal interference from impurities during derivatization, critical for reproducibility. For quantitative analyses, purity ≥98% (T) (titrimetric assay) is recommended to avoid side reactions or baseline noise in chromatograms . Validate purity using orthogonal techniques (e.g., NMR, LC-MS) to confirm structural integrity and rule out undetected contaminants .

Q. What criteria determine the choice between pre-column and post-column derivatization for aminoferrocene applications?

- Methodological Answer : Pre-column derivatization enhances analyte volatility or detector response but requires reaction stability under separation conditions. Post-column derivatization avoids column exposure to reactive intermediates, ideal for labile derivatives. Consider reaction kinetics, analyte stability, and compatibility with mobile phases (e.g., aqueous vs. organic solvents) . Optimize using pilot experiments with controlled reaction times and temperatures .

Q. How should researchers prepare and store aminoferrocene derivatives to ensure stability?

- Methodological Answer : Store derivatives in inert, anhydrous solvents (e.g., acetonitrile) at −20°C, shielded from light to prevent photodegradation. For short-term use, maintain derivatized samples at 4°C and analyze within 24 hours. Validate stability via repeated injections over 24–72 hours to monitor peak area consistency .

Advanced Research Questions

Q. How can matrix effects in complex biological samples be mitigated during aminoferrocene-based derivatization?

- Methodological Answer : Use matrix-matched calibration standards and internal standards (e.g., deuterated analogs) to correct for signal suppression/enhancement. Perform solid-phase extraction (SPE) or dilute-and-shoot approaches to reduce interfering compounds. Validate recovery rates (85–115%) using spiked samples . For persistent interference, switch to a post-column setup to isolate derivatization from matrix components .

Q. What strategies resolve discrepancies in derivatization efficiency between structurally similar analytes?

- Methodological Answer : Optimize reaction pH and temperature to favor specific functional groups (e.g., amines vs. thiols). For aminoferrocene, test alternative derivatization reagents (e.g., fluoraldehyde for amines, Ellman’s reagent for thiols) to improve selectivity . Employ tandem mass spectrometry (LC-MS/MS) to confirm derivative identity and quantify unreacted analytes .

Q. How can derivatization kinetics be quantitatively modeled to improve HPLC method robustness?

- Methodological Answer : Conduct time-course studies to derive rate constants (k) for the derivatization reaction. Use Arrhenius plots to model temperature dependence and identify optimal conditions. Integrate kinetic data into HPLC method parameters (e.g., delay loops for post-column reactions) to ensure complete derivatization .

Method Validation & Troubleshooting

Q. What orthogonal techniques confirm derivatization completeness when HPLC results are ambiguous?

- Methodological Answer : Use GC-MS to detect underivatized analytes (volatile enough for GC) or FTIR to identify unreacted functional groups. Compare retention times and spectral data with authentic standards . For metal-containing derivatives like aminoferrocene, ICP-MS can quantify iron content to verify stoichiometry .

Q. How do mobile phase additives (e.g., ion-pairing agents) influence aminoferrocene derivative separation?

- Methodological Answer : Ion-pairing agents (e.g., sodium hexanesulfonate) improve retention of polar derivatives but may suppress ionization in MS detection. Test additive concentrations (1–10 mM) and pH (2–7) to balance resolution and sensitivity. For MS compatibility, substitute with volatile additives (e.g., formic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.